6-Bromobenzo[b]thiophene-3-carboxylic acid
Description
Significance and Versatility of the Benzo[b]thiophene Nucleus in Contemporary Chemical Science
The benzo[b]thiophene scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, holds a privileged position in modern chemical science. researchgate.netnih.govchemicalbook.com Its structural and electronic properties make it a versatile building block for a wide array of functional molecules. numberanalytics.comwikipedia.org This nucleus is an electron-rich, planar aromatic system, which enhances its ability to bind with various enzymes and receptors, a key feature in medicinal chemistry. researchgate.net
In the realm of medicinal chemistry , benzo[b]thiophene derivatives are recognized for their extensive pharmacological activities. researchgate.netnih.govrsc.org This core structure is integral to numerous compounds investigated for anti-cancer, anti-inflammatory, antimicrobial, anti-diabetic, and antioxidant properties. researchgate.netnih.gov The structural similarity of the benzo[b]thiophene scaffold to biologically active compounds allows it to serve as a crucial pharmacophore in drug design. researchgate.net Consequently, several clinically used drugs, such as the osteoporosis treatment Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole, incorporate the benzo[b]thiophene moiety, underscoring its therapeutic potency. wikipedia.orgrsc.org
Beyond pharmaceuticals, the benzo[b]thiophene nucleus is significant in materials science . Its high electron density and capacity for π-conjugation make it a valuable component for organic semiconductors and electronics. numberanalytics.com Researchers have explored its use in developing materials for devices like organic light-emitting diodes (OLEDs) and solar cells, where its tunable optical and electrical properties are advantageous. numberanalytics.comchemimpex.com
In organic synthesis , benzo[b]thiophene serves as a foundational starting material for creating more complex heterocyclic systems. numberanalytics.comorganic-chemistry.org Its reactivity allows for various chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. numberanalytics.comorganic-chemistry.org
Academic Relevance of 6-Bromobenzo[b]thiophene-3-carboxylic acid as a Model Compound for Heterocyclic Research
Within the vast family of benzo[b]thiophene derivatives, this compound stands out as a particularly relevant compound for academic and industrial research. Its significance lies in its role as a versatile intermediate and building block for the synthesis of more complex and often biologically active molecules. chemimpex.com
The structure of this compound is strategically functionalized. The bromine atom at the 6-position and the carboxylic acid group at the 3-position serve as reactive handles for a variety of chemical modifications. The bromine atom, for instance, enhances the compound's reactivity and makes it a valuable precursor for cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. chemimpex.com The carboxylic acid group provides a site for amide bond formation or other derivatizations, enabling the exploration of structure-activity relationships in drug discovery programs. nih.gov
Researchers utilize this compound to construct novel molecular architectures with potential applications in pharmaceuticals and materials science. chemimpex.com For example, it serves as a key starting material in the synthesis of compounds targeting cancer and inflammatory diseases. chemimpex.com Its unique structure facilitates the development of novel compounds with potential use as organic semiconductors. chemimpex.com The study of derivatives synthesized from this compound contributes to a deeper understanding of the chemical and biological properties of the broader class of benzo[b]thiophene compounds. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 19075-61-7 | C₉H₅BrO₂S | 257.11 | Tan solid | 262-270 |
| 6-Bromobenzo[b]thiophene (B96252) | 17347-32-9 | C₈H₅BrS | 213.09 | White to solid | 56-60 |
| Ethyl 6-bromobenzo[b]thiophene-3-carboxylate | 946427-88-9 | C₁₁H₉BrO₂S | 285.16 | Not specified | Not specified |
| 3-Bromobenzo[b]thiophene-2-carboxylic acid | 29174-66-1 | C₉H₅BrO₂S | 257.10 | Colorless solid | 279-281 |
Data sourced from references chemimpex.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comchemicalbook.combldpharm.com. Note that properties can vary slightly between suppliers and with purity.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMDECZLLPFSJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266512 | |
| Record name | 6-Bromobenzo[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19075-61-7 | |
| Record name | 6-Bromobenzo[b]thiophene-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19075-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromobenzo[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Bromobenzo B Thiophene 3 Carboxylic Acid and Its Analogs
Strategic Approaches to Benzo[b]thiophene Core Construction
The construction of the benzo[b]thiophene core is a pivotal step in the synthesis of its derivatives. Over the years, a variety of synthetic methods have been developed, ranging from classical condensation reactions to modern transition metal-catalyzed cross-coupling reactions. These methods offer different levels of efficiency, regioselectivity, and functional group tolerance.
Transition Metal-Catalyzed Cyclization and Annulation Reactions
Transition metal catalysis has emerged as a powerful tool for the synthesis of benzo[b]thiophenes, offering high efficiency and broad substrate scope. benthamdirect.com Various metals, including palladium, copper, rhodium, and iridium, have been successfully employed in cyclization and annulation reactions to construct the benzo[b]thiophene ring system. kfupm.edu.saresearchgate.net
Palladium-catalyzed reactions are particularly prevalent. One notable approach involves the intramolecular Heck reaction of β-(o-bromoaryl)thiovinylketones, which can be generated in situ from 1,3-monothiodiketones and o-bromoiodoarenes through a sequential copper-catalyzed C–S coupling. acs.org Palladium acetate (B1210297) is an effective catalyst for the cyclization step. acs.org Another palladium-catalyzed method involves the C-H arylation of thiophenes with aryl halides, which can proceed at room temperature with high regioselectivity. acs.org
Copper-catalyzed reactions also provide efficient routes to benzo[b]thiophenes. For instance, the reaction of 2-bromo alkynylbenzenes with sodium sulfide (B99878) in the presence of cuprous iodide (CuI) and 1,10-phenanthroline (B135089) affords 2-substituted benzo[b]thiophenes in good yields. organic-chemistry.org Copper acetate (Cu(OAc)₂) has been used to catalyze the synthesis of 2-acylbenzo[b]thiophenes from 2-iodochalcones and a sulfur source like xanthate, proceeding through an in situ sulfur incorporation followed by cyclization. organic-chemistry.org
Rhodium catalysts have been utilized in three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur to produce benzo[b]thiophenes with high regioselectivity. researchgate.net Iridium-catalyzed hydrogen transfer reactions of substituted benzylic alcohols in the presence of a hydrogen acceptor like p-benzoquinone also yield benzo[b]thiophenes. organic-chemistry.org
Table 1: Transition Metal-Catalyzed Synthesis of Benzo[b]thiophenes
| Catalyst/Reagents | Starting Materials | Product | Yield (%) | Reference |
| Pd(OAc)₂, Cs₂CO₃, DMF | β-(o-bromoaryl)thiovinylketones | 2,3-substituted benzo[b]thiophenes | Good | acs.org |
| CuI, 1,10-phenanthroline, n-Pr₃N | (2-iodobenzyl)triphenylphosphonium bromide, thiocarboxylic acids | Benzo[b]thiophenes | Good | organic-chemistry.org |
| Cu(OAc)₂, xanthate | 2-iodochalcones | 2-acylbenzo[b]thiophenes | Good | organic-chemistry.org |
| Rh-catalyst, arylboronic acid, alkyne, S₈ | Arylboronic acids, alkynes, elemental sulfur | Benzo[b]thiophenes | High | researchgate.net |
| Ir-catalyst, p-benzoquinone | Substituted benzylic alcohols | Substituted benzo[b]thiophenes | - | organic-chemistry.org |
Electrophilic Cyclization and Intramolecular C-S Coupling Approaches
Electrophilic cyclization of ortho-alkynyl thioanisoles is a well-established and effective method for synthesizing benzo[b]thiophenes. chim.it This approach involves the attack of the alkyne on an electrophilic sulfur species, followed by cyclization. organic-chemistry.org A variety of electrophiles have been employed, including iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), N-bromosuccinimide (NBS), and sulfur-based electrophiles like dimethyl(thiodimethyl)sulfonium tetrafluoroborate. nih.govacs.org For instance, the cyclization of an alkynyl thioanisole (B89551) bearing a bromine atom on the aromatic ring proceeds in excellent yield to form a 6-bromobenzo[b]thiophene (B96252) derivative. nih.gov
Intramolecular C-S coupling reactions represent another key strategy. These can be promoted by bases or proceed through radical pathways. A base-mediated domino condensation of o-iodoarylacetonitriles with aryldithioesters leads to the formation of diversely substituted benzo[b]thiophenes in excellent yields. organic-chemistry.org Radical-mediated cyclizations have also been reported, such as the reaction between diaryl disulfides and alkynyl esters catalyzed by tetraethylammonium (B1195904) bromide (Et₄NBr) to yield highly functionalized benzo[b]thiophenes. chim.it
Table 2: Electrophilic Cyclization and Intramolecular C-S Coupling for Benzo[b]thiophene Synthesis
| Method | Reagents | Starting Materials | Product | Yield (%) | Reference |
| Electrophilic Cyclization | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | o-alkynyl thioanisoles | 2,3-disubstituted 3-(methylthio)benzo[b]thiophenes | Excellent | organic-chemistry.orgnih.govacs.orgacs.org |
| Electrophilic Cyclization | I₂, NBS, NCS | o-thioanisole-substituted ynamides | 2-amido-3-halobenzo[b]thiophenes | - | organic-chemistry.org |
| Intramolecular C-S Coupling (Base-mediated) | Base | o-iodoarylacetonitriles, aryldithioesters | Substituted benzo[b]thiophenes | Excellent | organic-chemistry.org |
| Intramolecular C-S Coupling (Radical) | Et₄NBr, K₂S₂O₈ | Diaryl disulfides, alkynyl esters | Highly functionalized benzo[b]thiophenes | Good | chim.it |
Metal-Free and Green Chemistry Synthetic Protocols for Benzo[b]thiophenes
In recent years, there has been a growing emphasis on developing metal-free and environmentally friendly methods for benzo[b]thiophene synthesis. chim.it These approaches aim to reduce the reliance on expensive and potentially toxic transition metal catalysts. organic-chemistry.org
One such strategy involves the direct SₙAr-type reaction of o-halovinylbenzenes with potassium sulfide (K₂S), followed by cyclization and dehydrogenation. organic-chemistry.orgthieme-connect.com This method is scalable and avoids the use of transition metals. organic-chemistry.org Photocatalysis has also emerged as a green approach. For example, the radical annulation of o-methylthio-arenediazonium salts with alkynes can be initiated by visible light irradiation of eosin (B541160) Y, leading to substituted benzo[b]thiophenes. organic-chemistry.org
Electrochemical methods offer another sustainable alternative. The synthesis of C-3-sulfonated benzo[b]thiophenes has been achieved through an oxidant- and catalyst-free electrochemical reaction of 2-alkynylthioanisoles and sodium sulfinates. organic-chemistry.org Furthermore, iodine-catalyzed cascade reactions of thiophenols with alkynes under metal- and solvent-free conditions provide an economical and green route to benzo[b]thiophene derivatives. organic-chemistry.org
Table 3: Metal-Free and Green Synthetic Protocols for Benzo[b]thiophenes
| Method | Reagents/Conditions | Starting Materials | Product | Yield (%) | Reference |
| SₙAr/Cyclization | K₂S, DMF, 140 °C | o-halovinylbenzenes | 2-substituted benzo[b]thiophenes | High | organic-chemistry.orgthieme-connect.com |
| Photocatalysis | Eosin Y, green light | o-methylthio-arenediazonium salts, alkynes | Substituted benzo[b]thiophenes | - | organic-chemistry.org |
| Electrochemistry | - | 2-alkynylthioanisoles, sodium sulfinates | C-3-sulfonated benzo[b]thiophenes | Good | organic-chemistry.org |
| Iodine-catalyzed | I₂ (catalyst), solvent-free | Thiophenols, alkynes | Benzo[b]thiophene derivatives | Good | organic-chemistry.org |
Regioselective Introduction of Bromo and Carboxylic Acid Functionalities
Once the benzo[b]thiophene core is constructed, the regioselective introduction of substituents is crucial for tuning the properties of the final molecule. The synthesis of 6-Bromobenzo[b]thiophene-3-carboxylic acid requires precise control over the placement of both the bromine atom and the carboxylic acid group.
Directed Bromination Strategies for Benzo[b]thiophenes
The bromination of benzo[b]thiophenes can lead to a mixture of products depending on the reaction conditions and the substitution pattern of the starting material. Direct bromination of 2,3-dibromobenzo[b]thiophene (B1294826) with bromine in chloroform (B151607) or acetic acid has been shown to yield the 2,3,6-tribromo-derivative as a major product. rsc.org The bromination of 2-bromo-3-methylbenzo[b]thiophene has been reported to give the 6-bromo isomer as the single product. rsc.org
For the synthesis of 3-bromobenzo[b]thiophenes, a common method involves the reaction of benzo[b]thiophene with bromine in a solvent like carbon tetrachloride. prepchem.com In a specific example for the synthesis of 3-bromobenzo[b]thiophene-2-carboxylic acid, benzo[b]thiophene-2-carboxylic acid is treated with bromine and sodium acetate in glacial acetic acid. chemicalbook.com
Carboxylation Methodologies for Benzo[b]thiophene Scaffolds
Several methods exist for introducing a carboxylic acid group onto the benzo[b]thiophene scaffold. One direct approach involves the reaction of an o-nitrobenzonitrile with methyl thioglycolate and potassium hydroxide (B78521) to form a methyl 3-aminobenzo[b]thiophene-2-carboxylate, which can be further modified. acs.org Another one-step synthesis of methyl benzo[b]thiophene-2-carboxylates starts from o-nitrobenzaldehydes. acs.org
A palladium iodide-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence has been developed for the synthesis of benzo[b]thiophen-3-carboxylic esters from 3-((2-(methylthio)phenyl)ethynyl)thiophene derivatives under aerobic conditions with carbon monoxide. acs.org This method allows for the formation of the carboxylic ester at the 3-position.
Furthermore, benzo[b]thiophene-2-carboxylic acid can be synthesized by reacting a 2-halobenzaldehyde with a dialkali salt of 2-mercaptoacetic acid in an aprotic polar solvent, followed by cyclization and neutralization. google.com
Table 4: Carboxylation Methodologies for Benzo[b]thiophene Scaffolds
| Method | Reagents/Catalyst | Starting Materials | Product | Reference |
| Nucleophilic displacement/Cyclization | Methyl thioglycolate, KOH | o-nitrobenzonitriles | Methyl 3-aminobenzo[b]thiophene-2-carboxylates | acs.org |
| Oxidative Cyclization/Alkoxycarbonylation | PdI₂, KI, CO, Air | 3-((2-(methylthio)phenyl)ethynyl)thiophene derivatives | Benzo[b]thiophen-3-carboxylic esters | acs.org |
| Nucleophilic substitution/Cyclization | Dialkali salt of 2-mercaptoacetic acid, base | 2-halobenzaldehydes | Benzo[b]thiophene-2-carboxylic acid | google.com |
Synthesis of this compound via Precursor Functionalization and Derivatization
The introduction of substituents at specific positions of the benzo[b]thiophene ring is a critical aspect of synthesizing derivatives with desired chemical properties. The functionalization of a pre-formed benzo[b]thiophene-3-carboxylic acid or a related precursor is a common strategy.
The direct bromination of benzo[b]thiophene-3-carboxylic acid presents a challenge in achieving regioselectivity. The benzo[b]thiophene ring system is susceptible to electrophilic substitution. The position of substitution is directed by the electronic properties of the existing substituents. The thiophene (B33073) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. However, the 3-carboxylic acid group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack.
Consequently, electrophilic bromination is more likely to occur on the benzene portion of the molecule. The preferred positions for electrophilic attack on the benzene ring of benzo[b]thiophene are positions 4 and 7, and to a lesser extent, position 6. The precise outcome of the bromination of benzo[b]thiophene-3-carboxylic acid would depend on the specific reaction conditions, including the choice of brominating agent and catalyst. Achieving selective bromination at the 6-position might require specific directing strategies or might result in a mixture of isomers requiring separation.
A more controlled approach to the synthesis of this compound involves the introduction of the carboxylic acid group onto a pre-brominated benzo[b]thiophene scaffold. A key strategy for this transformation is the halogen-metal exchange followed by carboxylation.
This method typically involves a di-brominated precursor, such as 3,6-dibromobenzo[b]thiophene. The bromine atom at the 3-position is generally more reactive towards lithium-halogen exchange than the bromine on the benzene ring. This difference in reactivity allows for selective metalation at the 3-position.
A detailed synthetic procedure involves the treatment of the 3-bromo-substituted benzo[b]thiophene with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -70°C) in an inert solvent like diethyl ether. This generates a lithiated intermediate at the 3-position. This intermediate is then quenched by pouring the reaction mixture onto solid carbon dioxide (dry ice). Subsequent acidification with a strong acid, like hydrochloric acid, protonates the resulting carboxylate to yield the desired carboxylic acid. prepchem.com
Table 1: Representative Reaction for Carboxylation of a Brominated Benzo[b]thiophene Derivative prepchem.com
| Reactant | Reagents | Product |
| 3-Bromo-6-hydroxymethyl-2-methylbenzo[b]thiophene | 1. n-Butyl lithium2. Solid CO₂3. HCl | 6-Hydroxymethyl-2-methylbenzo[b]thiophene-3-carboxylic acid |
This selective carboxylation highlights the utility of organometallic intermediates in the regioselective synthesis of functionalized benzo[b]thiophenes.
Multi-step syntheses offer a versatile and often more controlled route to complex substituted benzo[b]thiophenes like this compound. These pathways typically involve the construction of the benzo[b]thiophene ring from acyclic or monocyclic precursors that already contain the desired substitution pattern.
One common and powerful method is the electrophilic cyclization of 2-alkynylthioanisoles. nih.gov This approach allows for the introduction of various substituents on both the benzene and thiophene rings. For the synthesis of this compound, this could involve a starting material derived from a brominated thiophenol.
Another widely used multi-step approach begins with a substituted benzaldehyde. For instance, a 4-bromo-2-fluorobenzaldehyde (B134337) can be reacted with ethyl thioglycolate in the presence of a base like triethylamine (B128534) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation to form the corresponding ethyl 6-bromobenzo[b]thiophene-2-carboxylate. nih.gov While this example yields a 2-carboxylate, modification of the starting materials and reaction conditions can be adapted to produce 3-substituted analogs. Subsequent hydrolysis of the ester group affords the carboxylic acid.
Table 2: Example of a Multi-step Synthesis Step for a Substituted Benzo[b]thiophene nih.gov
| Starting Materials | Reagents/Conditions | Intermediate Product |
| 4-Chloro-2-fluorobenzaldehyde, Ethyl thioglycolate | Triethylamine, DMSO, 80°C then room temperature | Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate |
These multi-step strategies, while potentially longer, provide greater control over the regiochemistry of the final product and are often the preferred methods for the synthesis of specifically substituted benzo[b]thiophene derivatives.
Chemical Transformations and Derivatization Strategies of 6 Bromobenzo B Thiophene 3 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone for derivatization, readily undergoing reactions to form esters and amides. These transformations are fundamental in modifying the parent molecule's physicochemical properties and in constructing libraries of compounds for biological screening.
Esterification Reactions for Diverse Derivatives
Esterification of 6-Bromobenzo[b]thiophene-3-carboxylic acid is a common strategy to produce a variety of ester derivatives. chemicalbook.com This reaction is typically achieved by treating the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. For instance, the formation of 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester has been documented. chemicalbook.com The general approach can be expanded to a wide range of alcohols, leading to the synthesis of methyl, ethyl, and other alkyl or aryl esters. sigmaaldrich.comalfa-chemistry.com These esterification reactions are crucial for creating derivatives with altered solubility, stability, and pharmacokinetic profiles.
A common method for esterification is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, milder conditions can be employed using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). These methods provide access to a diverse set of ester derivatives, which are valuable intermediates for further synthetic transformations or as final products in drug discovery programs.
Table 1: Examples of Esterification Reactions
| Reactant | Reagent/Conditions | Product |
|---|---|---|
| This compound | Ethanol (B145695), H+ | 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester chemicalbook.com |
| This compound | Methanol, H+ | 6-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester sigmaaldrich.com |
Amide Bond Formations in Compound Library Synthesis
The formation of amide bonds is a cornerstone of medicinal chemistry, and this compound is an excellent substrate for this transformation. nih.gov Amide derivatives are often sought for their favorable biological activities and metabolic stability. The synthesis of amides from this carboxylic acid can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts with an amine. Thionyl chloride (SOCl₂) is commonly used for this purpose. libretexts.org
Alternatively, direct amidation can be accomplished using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). These reagents facilitate the reaction between the carboxylic acid and a wide variety of primary and secondary amines, enabling the rapid generation of diverse amide libraries. This strategy has been instrumental in the synthesis of numerous biologically active compounds. nih.gov
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent | Full Name |
|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| DCC | Dicyclohexylcarbodiimide |
Reactivity of the Bromo Substituent in Cross-Coupling Reactions
The bromine atom at the 6-position of the benzothiophene (B83047) ring is a key handle for introducing molecular complexity through various cross-coupling reactions. These reactions are pivotal in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the derivatization of aryl halides. nih.govnih.gov The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is particularly noteworthy for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orglibretexts.org In the context of this compound, the bromo substituent can be coupled with various boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the 6-position. researchgate.net This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate or potassium phosphate. lookchem.com
The Negishi coupling offers another avenue for derivatization, employing organozinc reagents. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and can be particularly useful for coupling with alkylzinc halides. nih.gov The choice between Suzuki-Miyaura and Negishi coupling often depends on the desired substrate scope and the availability of the corresponding organometallic reagent. Both methods have been successfully applied to a wide range of bromo-substituted heterocycles, demonstrating their utility in the synthesis of complex molecules.
Table 3: Comparison of Suzuki-Miyaura and Negishi Coupling
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron (boronic acids, esters) wikipedia.org | Organozinc wikipedia.org |
| Catalyst | Palladium(0) complex wikipedia.org | Palladium(0) or Nickel complex wikipedia.org |
| Base | Required (e.g., Na₂CO₃, K₃PO₄) wikipedia.org | Not always required |
| Functional Group Tolerance | Generally high libretexts.org | Generally high nih.gov |
Copper-Mediated Coupling Reactions
Copper-mediated coupling reactions, such as the Ullmann condensation, provide a classical yet effective method for forming carbon-heteroatom bonds. While palladium catalysis often dominates, copper-based systems can offer complementary reactivity, particularly for the formation of C-N, C-O, and C-S bonds. For this compound, a copper catalyst can facilitate the coupling with various nucleophiles like amines, alcohols, and thiols. These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts but can be advantageous in specific synthetic contexts.
Recent advancements in copper catalysis have also led to the development of milder and more efficient protocols, sometimes using ligands to stabilize the copper catalyst and improve its reactivity and selectivity. nih.gov These methods expand the toolkit available for modifying the 6-position of the benzothiophene core.
Nucleophilic Substitution Reactions of the Bromine Atom
While direct nucleophilic aromatic substitution (SNAAr) on an unactivated aryl halide like this compound is generally challenging, it can be achieved under certain conditions. The presence of the electron-withdrawing carboxylic acid group, although not in a strongly activating position (meta-like relationship), can have a modest influence on the reactivity of the bromine atom towards potent nucleophiles.
More commonly, the bromine atom can be displaced by strong nucleophiles under forcing conditions, such as high temperatures or in the presence of a strong base. Alternatively, metal-catalyzed nucleophilic substitution reactions, often involving palladium or copper, provide a more general and milder approach to displace the bromine with a variety of nucleophiles, including amines, alkoxides, and thiolates. These reactions proceed through mechanisms distinct from traditional SNAAr and significantly broaden the scope of accessible derivatives. chemicalbook.comresearchgate.net
Electrophilic Aromatic Substitution on the Benzo[b]thiophene Core
The introduction of new substituents onto the benzo[b]thiophene core of this compound via electrophilic aromatic substitution is a key strategy for molecular diversification. The regiochemical outcome of these reactions is governed by the directing effects of the existing bromo and carboxylic acid groups. The carboxylic acid at the 3-position is a deactivating group and a meta-director, reducing the electron density of the thiophene (B33073) ring and directing incoming electrophiles away from the 2- and 4-positions. Conversely, the bromine atom at the 6-position is also deactivating but directs incoming electrophiles to the ortho and para positions (relative to itself), which are the 5- and 7-positions of the benzo[b]thiophene ring system.
A study on the nitration of benzo[b]thiophene-3-carboxylic acid provides insight into the directing effects. The major product obtained was the 4-nitro derivative, with minor amounts of 5- (or 7-) and 6-nitro isomers also being formed. This suggests that even with the deactivating carboxylic acid group, the thiophene ring remains susceptible to electrophilic attack, with the 4-position being the most favored site. The presence of the 6-bromo substituent is expected to further influence this distribution, likely favoring substitution at the 4- and 7-positions.
| Reaction | Reagents and Conditions | Major Product(s) | Reference |
| Nitration | Fuming Nitric Acid, Acetic Acid | 4-Nitro-, 5- (or 7-) Nitro-, and 6-Nitrobenzo[b]thiophene-3-carboxylic acid |
Regioselective and Chemoselective Derivatization Strategies
The presence of multiple reactive sites in this compound—namely the carboxylic acid group, the C-Br bond, and various positions on the aromatic core—necessitates the use of regioselective and chemoselective derivatization strategies to achieve desired molecular architectures.
Chemoselectivity is often demonstrated in reactions involving the carboxylic acid group. For instance, the selective reduction of the carboxylic acid to an alcohol can be challenging in the presence of other reducible functional groups. Modern methods, however, allow for such transformations under mild conditions. One such approach utilizes a borane (B79455) catalyst, which can selectively reduce carboxylic acids while leaving other functionalities like ketones, esters, and nitro groups intact. This strategy would be applicable to this compound, allowing for the formation of (6-bromobenzo[b]thiophen-3-yl)methanol without affecting the bromo substituent or the aromatic system.
Esterification of the carboxylic acid is another common chemoselective transformation. Standard Fischer esterification conditions, involving an alcohol in the presence of an acid catalyst, can be employed to convert the carboxylic acid to its corresponding ester. For example, reaction with ethanol and a catalytic amount of sulfuric acid would yield ethyl 6-bromobenzo[b]thiophene-3-carboxylate. This transformation is generally highly chemoselective for the carboxylic acid group.
Regioselectivity, on the other hand, comes into play when modifying the aromatic core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to selectively form new carbon-carbon or carbon-nitrogen bonds at the C6 position by targeting the C-Br bond. This allows for the introduction of a wide variety of substituents at this position without altering the carboxylic acid at the 3-position.
Decarboxylation of benzo[b]thiophene-2-carboxylic acids has been achieved by refluxing with strong acids like 48% hydrobromic acid. This method could potentially be applied to this compound to yield 6-bromobenzo[b]thiophene (B96252), demonstrating a regioselective removal of the carboxylic acid group.
| Transformation | Reagents and Conditions | Product | Selectivity | Reference |
| Carboxylic Acid Reduction | Borane catalyst, Pinacolborane | (6-Bromobenzo[b]thiophen-3-yl)methanol | Chemoselective | nih.gov |
| Esterification | Ethanol, Sulfuric Acid (catalytic) | Ethyl 6-bromobenzo[b]thiophene-3-carboxylate | Chemoselective | |
| Decarboxylation | 48% Hydrobromic Acid, Reflux | 6-Bromobenzo[b]thiophene | Regioselective | researchgate.net |
Applications in Medicinal Chemistry Research
6-Bromobenzo[b]thiophene-3-carboxylic acid as a Privileged Scaffold for Bioactive Compound Development
This compound is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for the design of novel bioactive compounds. The unique structural and electronic properties of the 6-bromobenzo[b]thiophene (B96252) core, including its aromaticity and the presence of the bromine atom and carboxylic acid group, allow for diverse chemical modifications to create libraries of compounds with a wide range of pharmacological activities. ijpsjournal.comchemimpex.com
The versatility of this scaffold is demonstrated by its use in the synthesis of compounds targeting various diseases, including cancer and inflammatory conditions. chemimpex.com Its structure allows for the development of molecules with potential applications in materials science as well, such as in organic semiconductors. chemimpex.com
Structure-Activity Relationship (SAR) Studies of Benzo[b]thiophene Carboxylic Acid Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzo[b]thiophene carboxylic acid derivatives, SAR studies have provided valuable insights for the optimization of lead compounds.
For instance, in the development of anticancer agents, modifications at the C-3 and C-5 positions of the benzo[b]thiophene ring have been shown to significantly impact anti-proliferative activity. nih.govresearchgate.net One study revealed that a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced the anticancer effects of the derivatives. nih.govresearchgate.nettandfonline.com These modifications are believed to influence the compound's ability to interact with specific biological targets, such as the RhoA/ROCK signaling pathway. nih.govtandfonline.comnih.gov
Exploration of Antimicrobial and Antifungal Activities of Benzo[b]thiophene Derivatives
Benzo[b]thiophene derivatives have demonstrated significant potential as antimicrobial and antifungal agents. nih.govnih.gov The antimicrobial activity of these compounds is often dependent on the nature and position of substituents on the benzo[b]thiophene ring system. nih.gov
Studies have shown that the presence of certain functional groups, such as amines, amides, and halogens, can enhance the antimicrobial properties of benzo[b]thiophene derivatives. nih.gov For example, 3-halobenzo[b]thiophene derivatives have been synthesized and evaluated for their activity against various bacteria and fungi. Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes, in particular, have shown low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and yeast. nih.gov
The mechanism of action of these antimicrobial agents is an area of active investigation, with some derivatives believed to interfere with essential cellular processes in microorganisms. The broad-spectrum activity of certain benzo[b]thiophene derivatives makes them promising candidates for the development of new antibiotics to combat drug-resistant pathogens.
Investigation of Anticancer Potential and Molecular Mechanisms of Action
The anticancer properties of benzo[b]thiophene derivatives are a major focus of research. tandfonline.comnih.gov These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action. nih.gov
One of the key mechanisms by which benzo[b]thiophene derivatives exert their anticancer effects is by targeting specific signaling pathways that are dysregulated in cancer cells. The RhoA/ROCK pathway, which plays a crucial role in cell proliferation, migration, and invasion, has emerged as a significant target. nih.govtandfonline.comnih.gov
Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and shown to inhibit the RhoA/ROCK pathway. nih.govtandfonline.comnih.gov For example, compound b19 , a derivative with a carboxamide at C-3 and a 1-methyl-1H-pyrazol at C-5, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.govtandfonline.comnih.gov This inhibition was confirmed by the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation, both of which are downstream effects of the RhoA/ROCK pathway. nih.govtandfonline.comnih.gov
Benzo[b]thiophene derivatives have also been investigated as inhibitors of various enzymes and as ligands for specific receptors that are implicated in cancer progression. nih.govnih.govacs.org
For instance, some tetrahydrobenzo[b]thiophene derivatives have been identified as inhibitors of pyruvate (B1213749) dehydrogenase kinase-1 (PDK-1) and lactate (B86563) dehydrogenase A (LDHA), two enzymes that are crucial for cancer cell metabolism. acs.org Other derivatives have been found to inhibit tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov
Molecular docking studies have been employed to understand the binding interactions between benzo[b]thiophene derivatives and their target proteins. nih.govtandfonline.comnih.gov These studies have revealed that specific structural features of the compounds, such as the presence and position of substituents, are critical for high-affinity binding and potent inhibitory activity. nih.govtandfonline.comnih.gov
Anti-inflammatory Activity of Benzo[b]thiophene Derivatives
In addition to their antimicrobial and anticancer properties, benzo[b]thiophene derivatives have also demonstrated significant anti-inflammatory activity. nih.govnih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of pro-inflammatory mediators and inhibit the activity of enzymes involved in the inflammatory cascade. nih.gov
For example, certain thiophene (B33073) derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-8. nih.gov They can also inhibit the activation of key signaling pathways involved in inflammation, including the ERK, p38, and NF-ĸB pathways. nih.gov Some derivatives have exhibited anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) in preclinical models. nih.gov The development of benzo[b]thiophene-based anti-inflammatory agents represents a promising avenue for the treatment of various inflammatory disorders.
Applications in Materials Science Research
Utilization of Brominated Benzo[b]thiophene Carboxylic Acids in Organic Electronics
Brominated benzo[b]thiophene carboxylic acids are recognized as important intermediates for the development of novel organic electronic materials. The inherent electronic properties of the benzothiophene (B83047) ring system, combined with the synthetic versatility offered by the bromo and carboxyl groups, allow for the systematic tuning of material properties for specific electronic applications.
While direct application of 6-Bromobenzo[b]thiophene-3-carboxylic acid as a semiconductor is not extensively documented, its derivatives and related isomers are key components in the synthesis of high-performance organic semiconductors. chemimpex.comcas.org The benzothiophene core is a fundamental unit in many p-type organic semiconductors due to its ability to support charge transport. cas.org
The primary role of compounds like this compound is to act as a precursor for larger, π-conjugated systems. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions), which are powerful methods for constructing the carbon-carbon bonds that form the backbone of conjugated polymers and oligomers. For instance, researchers have successfully synthesized novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives for use in organic field-effect transistors (OFETs) by reacting 6-bromobenzo[b]thiophene (B96252) with other organometallic reagents. mdpi.com These reactions extend the π-conjugation of the initial building block, which is crucial for achieving high charge carrier mobility.
The carboxylic acid group adds another layer of synthetic flexibility. It can be transformed into esters, amides, or other functional groups to modify the solubility, processability, and solid-state packing of the resulting semiconductor materials—all of which are critical factors influencing device performance. Thiophene-based π-conjugated polymers and small molecules are of significant research interest for their potential use in materials chemistry, where structural modifications can produce a diverse range of semiconductors. cas.org
Table 1: Role of Functional Groups in Semiconductor Synthesis
| Functional Group | Synthetic Utility | Impact on Material Properties |
|---|---|---|
| Benzothiophene Core | Provides a rigid, planar, electron-rich π-system. | Forms the charge-transporting backbone of the semiconductor. |
| Bromine Atom | Acts as a reactive site for cross-coupling reactions (e.g., Suzuki, Stille). | Enables the extension of π-conjugation by linking molecular units. |
| Carboxylic Acid | Can be converted to esters, amides, etc. | Influences solubility, processability, and intermolecular interactions (e.g., hydrogen bonding). |
The benzothiophene scaffold is a component in materials designed for optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). chemimpex.comcas.org The photophysical properties of these materials, such as their absorption and emission wavelengths, can be finely tuned through synthetic modifications. The unique structure of brominated benzo[b]thiophene carboxylic acids allows for the development of novel compounds with potential applications in light-emitting materials. chemimpex.com
In this context, this compound serves as a foundational element. By using its reactive sites to build larger, more complex molecules, chemists can create custom emitters or host materials for OLEDs. The extended π-conjugation achieved through polymerization or derivatization can shift the emission color, while the introduction of different functional groups can enhance properties like quantum efficiency and operational stability. Oligothiophenes, for example, are prominent materials used in the core components of various optoelectronic devices, including OLEDs, due to their light-emitting and charge-transporting capabilities. cas.org
Synthesis of Novel π-Conjugated Systems and Polymers Incorporating Benzo[b]thiophene Moieties
The creation of novel π-conjugated systems is central to advancing organic electronics. This compound is an ideal starting material for this purpose. The benzothiophene unit can be strategically integrated into polymer backbones or discrete molecular structures to impart desirable electronic and optical properties.
The synthesis of such systems often involves step-growth polymerization techniques like Suzuki or Stille polycondensation. In these processes, a dibromo-functionalized monomer (which can be derived from the subject compound) is reacted with a diboronic ester or distannane comonomer in the presence of a palladium catalyst. This method allows for the controlled construction of high-molecular-weight polymers where the benzo[b]thiophene unit is a recurring part of the conjugated backbone.
For example, a study on new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives utilized 6-bromobenzo[b]thiophene in a palladium-catalyzed Suzuki coupling reaction to create a larger, solution-processable organic semiconductor. mdpi.com This highlights how the bromo-benzothiophene unit serves as a reliable building block for extending π-systems. The carboxylic acid group on the 3-position provides a route to create side chains on the polymer, which are essential for ensuring solubility and controlling the morphology of the material in thin films.
Investigation of Charge Transfer Properties and Electronic Communication in Supramolecular Assemblies
Supramolecular chemistry, which studies systems of multiple molecules held together by non-covalent forces, is a key area where benzothiophene derivatives are explored for their electronic properties. The ability of these molecules to form charge-transfer (CT) complexes is of particular interest. A CT complex consists of an electron-donating molecule and an electron-accepting molecule. The interaction between them can lead to the formation of new materials with unique semiconducting or conducting properties.
Derivatives of benzo[b]thiophene are excellent candidates for the electron-donor component in these assemblies. Studies on benzothienobenzothiophene (BTBT), a molecule composed of two fused benzothiophene units, have shown that it forms highly ordered CT complexes with electron acceptors like fluorinated tetracyanoquinodimethane (F-TCNQ). unibo.itrsc.orgresearchgate.net These complexes exhibit mixed-stack packing (–D–A–D–A–) and display n-type semiconductor behavior in transistors, a less common but highly desirable characteristic in organic electronics. rsc.orgacs.org
Research on tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives—structurally very similar to the subject compound—has provided detailed insights into the nature of these CT interactions. bohrium.com Spectroscopic and computational studies of their complexes with the electron acceptor picric acid revealed that stability is conferred by both the charge transfer interaction and hydrogen bonding. bohrium.com The formation of these CT complexes leads to a significant decrease in the HOMO-LUMO energy gap, which facilitates charge transfer within the material. bohrium.com This is a critical property for the design of materials for electronic devices.
Table 2: Properties of Benzothiophene-Based Charge-Transfer (CT) Complexes
| CT System | Electron Acceptor | Key Findings | Potential Application | Reference |
|---|---|---|---|---|
| C8O-BTBT-OC8 | F2TCNQ / F4TCNQ | Forms 1:1 mixed-stack CT complexes. Optical band gap decreases with stronger acceptor (0.80 eV for F4TCNQ). | n-type OFETs | unibo.it |
| Tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives | Picric Acid | CT complex stability enhanced by hydrogen bonding. Decreased HOMO-LUMO energy gap upon complex formation. | Nonlinear optical materials, organic conductors | bohrium.com |
These studies demonstrate that the benzo[b]thiophene core, as found in this compound, is an effective platform for creating electronically active supramolecular assemblies. The electronic communication between donor and acceptor units within these structures is key to their function and opens pathways to novel organic conductors and semiconductors.
Future Research Directions and Concluding Outlook
Emerging Synthetic Methodologies for Advanced Benzo[b]thiophene Derivatives
The development of novel and efficient synthetic methods is paramount to unlocking the full potential of 6-bromobenzo[b]thiophene-3-carboxylic acid and its analogs. While traditional methods for constructing the benzo[b]thiophene core exist, contemporary research is focused on more sophisticated and versatile approaches that allow for greater structural diversity and functional group tolerance.
Recent advancements have seen the rise of domino reactions, which enable the formation of multiple carbon-carbon bonds in a single operation, offering an efficient route to complex benzo[b]thiophene-fused heterocycles. malayajournal.orgopen.ac.uk Transition-metal-catalyzed reactions, particularly those employing palladium, rhodium, and iridium, have also become powerful tools for the synthesis and functionalization of benzo[b]thiophenes. researchgate.netccspublishing.org.cn For instance, rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have been developed for the regioselective synthesis of benzo[b]thiophenes. researchgate.net Similarly, iridium-catalyzed cross-dehydrogenative coupling reactions have been utilized to create complex fused systems. ccspublishing.org.cn
Another promising strategy involves the use of aryne intermediates, which can react with alkynyl sulfides to afford a wide range of 3-substituted benzo[b]thiophenes in a one-step intermolecular fashion. rsc.org This method demonstrates good functional group tolerance and allows for versatile C2 functionalizations. rsc.org Furthermore, photochemical cyclization has been shown to be an efficient method for preparing fused benzo[b]thiophene derivatives compared to traditional oxidative coupling methods. thieme-connect.com
These emerging methodologies are not only expanding the accessible chemical space of benzo[b]thiophene derivatives but are also enabling the synthesis of previously unattainable complex structures. The ability to introduce a variety of substituents with high regioselectivity is crucial for fine-tuning the electronic and steric properties of these molecules, which in turn influences their biological activity and material properties.
| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Resulting Structures |
| Domino Reactions | Formation of multiple bonds in one pot. | NaOEt | Fused benzo[b]thiophene heterocycles |
| Transition-Metal Catalysis | High regioselectivity and functional group tolerance. | Palladium, Rhodium, Iridium | Substituted and fused benzo[b]thiophenes |
| Aryne Chemistry | One-step intermolecular synthesis. | o-silylaryl triflates, alkynyl sulfides | 3-substituted benzo[b]thiophenes |
| Photochemical Cyclization | Efficient alternative to oxidative coupling. | Iodine | Fused benzo[b]thiophene derivatives |
Integration of Advanced Computational Modeling for Predictive Research
The synergy between experimental synthesis and computational modeling is becoming increasingly vital in modern chemical research. For this compound and its derivatives, computational tools are being employed to predict molecular properties, guide synthetic efforts, and elucidate mechanisms of action.
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine the electronic structure, stability, and reactivity of these molecules. nih.gov For example, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the electron-donating and -accepting capabilities of the compounds, which is crucial for their application in organic electronics. nih.gov Molecular docking and molecular dynamics simulations are instrumental in predicting the binding affinities and modes of interaction of benzo[b]thiophene derivatives with biological targets. nih.govresearchgate.net These simulations can identify key amino acid residues involved in binding and help in the rational design of more potent and selective inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are also being utilized to build predictive models that correlate the structural features of benzo[b]thiophene derivatives with their biological activities. nih.gov By identifying the molecular properties that have the highest impact on a particular activity, 3D-QSAR models can guide the design of new compounds with improved therapeutic potential. nih.gov These computational approaches not only accelerate the discovery process but also reduce the cost and time associated with experimental screening.
Identification of Novel Biological Targets and Therapeutic Modalities
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.net Research into this compound and its analogs is continuously uncovering new biological targets and therapeutic possibilities.
Benzo[b]thiophene derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidepressant agents. nih.govresearchgate.netnih.govunav.edu For instance, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as anticancer agents targeting the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. tandfonline.comnih.gov Other derivatives have shown promise as inhibitors of human monoamine oxidase (hMAO), which is a target for the treatment of neurodegenerative diseases. researchgate.net
The fusion of the benzo[b]thiophene motif with other pharmacophores is a strategy being employed to create hybrid molecules with enhanced biological activities. nih.gov For example, combining the benzo[b]thiophene nucleus with an acylhydrazone functional group has led to the discovery of potent antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.govmdpi.com Furthermore, benzo[b]thiophene-2-carboxamides have been identified as novel opioid receptor agonists with potent analgesic effects and reduced side effects compared to traditional opioids. nih.gov
The ongoing exploration of the biological activities of this compound derivatives is likely to lead to the identification of new molecular targets and the development of novel therapeutic agents for a wide range of diseases.
| Therapeutic Area | Biological Target/Mechanism | Example Derivative Class |
| Oncology | RhoA/ROCK pathway inhibition | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides |
| Neurodegenerative Diseases | Human Monoamine Oxidase (hMAO) inhibition | Benzo[b]thiophen-3-ols |
| Infectious Diseases | Inhibition of multidrug-resistant bacteria | Benzo[b]thiophene acylhydrazones |
| Pain Management | Opioid receptor agonism | Benzo[b]thiophene-2-carboxamides |
Exploration of this compound in Advanced Functional Materials and Nanotechnology
Beyond its biological applications, the unique electronic and photophysical properties of the benzo[b]thiophene core make it an attractive building block for the development of advanced functional materials and for applications in nanotechnology. ktu.edu The presence of the sulfur atom and the extended π-conjugated system in benzo[b]thiophenes can be leveraged to create materials with interesting optical and electronic characteristics.
Benzo[b]thiophene derivatives are being investigated for their use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The ability to tune the electronic properties of these molecules through chemical modification is key to optimizing their performance in such devices. For instance, the introduction of different substituents can alter the energy levels of the HOMO and LUMO, thereby influencing charge transport and emission properties. researchgate.net
The self-assembly of benzo[b]thiophene derivatives into well-ordered nanostructures is another area of active research. The formation of crystalline thin films is crucial for achieving high charge carrier mobility in OFETs. rsc.org The carboxylic acid group in this compound can be utilized to direct the self-assembly process through hydrogen bonding interactions, potentially leading to the formation of highly ordered supramolecular structures.
Furthermore, the fluorescent properties of some benzo[b]thiophene derivatives make them suitable for use as fluorescent probes and sensors. ktu.edu The development of new materials based on this compound could lead to advancements in areas such as organic electronics, photovoltaics, and chemical sensing.
Multidisciplinary Research Avenues and Collaborative Strategies
The future of research on this compound and its derivatives will undoubtedly rely on a multidisciplinary approach, integrating expertise from organic synthesis, medicinal chemistry, computational chemistry, materials science, and biology. Collaborative strategies will be essential to fully exploit the potential of this versatile chemical scaffold.
The design and synthesis of new benzo[b]thiophene derivatives with specific properties will require close collaboration between synthetic chemists and computational modelers. The biological evaluation of these compounds will necessitate partnerships between medicinal chemists and biologists to identify novel targets and elucidate mechanisms of action. Similarly, the development of new functional materials will depend on the combined efforts of materials scientists and chemists to design, synthesize, and characterize novel benzo[b]thiophene-based systems.
International collaborations and open-access data sharing will also play a crucial role in accelerating progress in this field. By fostering a collaborative research environment, scientists can pool their resources and expertise to tackle complex challenges and unlock new opportunities for the application of this compound and its derivatives in medicine, materials science, and beyond.
Q & A
Q. What are the recommended synthetic routes for 6-Bromobenzo[b]thiophene-3-carboxylic acid in academic research?
Methodological Answer: A common approach involves bromination of benzo[b]thiophene-3-carboxylic acid derivatives. For example, bromination using N-bromosuccinimide (NBS) in a regioselective reaction under controlled conditions (e.g., light or radical initiators) can introduce bromine at the 6-position. Alternatively, carboxylation of brominated thiophene precursors (as seen in thiophene-3-carboxylic acid derivatives ) followed by cyclization may be employed. Post-synthesis, hydrolysis of ester intermediates (e.g., ethyl esters) using aqueous NaOH or LiOH can yield the carboxylic acid .
Key Steps:
- Bromination: Optimize reaction time and temperature to minimize di-substitution.
- Purification: Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (e.g., from ethanol/water mixtures).
Q. How can the purity and structural integrity of this compound be verified?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR Spectroscopy : Confirm regiochemistry via H and C NMR. The bromine substituent induces distinct deshielding in aromatic protons (e.g., compare to 5-bromo isomer, CAS 7312-24-5 ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H] at m/z 257.10 (CHBrOS) .
Q. What are the storage conditions to ensure stability of this compound?
Methodological Answer: Store at 2–8°C in a desiccator under inert atmosphere (argon/nitrogen). Avoid prolonged exposure to light or moisture, as brominated aromatic acids are prone to decomposition . For long-term stability, lyophilize and store as a solid.
Advanced Questions
Q. How does the position of bromine substitution affect the acidity and reactivity of benzo[b]thiophene-3-carboxylic acid derivatives?
Methodological Answer: The bromine substituent’s position alters electronic effects:
- Acidity : Electron-withdrawing groups (e.g., Br at 6-position) lower pKa compared to unsubstituted benzo[b]thiophene-3-carboxylic acid (pKa ~4.1 for thiophene-3-carboxylic acid ).
- Reactivity : Bromine at the 6-position may sterically hinder coupling reactions (e.g., amidation) but enhance electrophilic aromatic substitution at adjacent positions.
Q. Table 1: Comparative Acidity of Thiophene Carboxylic Acids
| Compound | pKa (HO, 25°C) |
|---|---|
| Thiophene-3-carboxylic acid | 4.1 |
| 5-Bromothiophene-2-carboxylic acid | 3.5 (estimated)* |
| *Inferenced from analogous substitutions . |
Q. What strategies can mitigate low yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Activation : Pre-activate the carboxylic acid as an acyl chloride (using SOCl) or mixed anhydride for nucleophilic substitution .
- Coupling Agents : Use EDCI/HOBt or DCC to facilitate amide bond formation with amines .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of the brominated aromatic acid.
Case Study : In ACC inhibitor synthesis, coupling 6-bromo derivatives with piperazine required elevated temperatures (80°C) and extended reaction times (24h) .
Q. How to address discrepancies in spectroscopic data during synthesis (e.g., unexpected 1^11H NMR peaks)?
Methodological Answer:
- Regioisomer Analysis : Compare with literature data for 4-, 5-, or 7-bromo isomers (CAS 1824389-88-9, 7312-24-5, 19075-62-8 ).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by bromine’s anisotropic effects.
- X-ray Crystallography : Confirm regiochemistry unambiguously if single crystals are obtainable.
Q. What pharmacological applications are reported for brominated benzo[b]thiophene carboxylic acids?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
